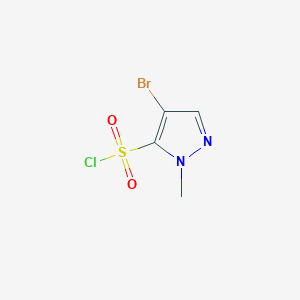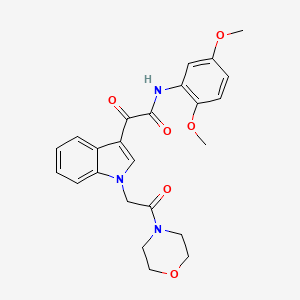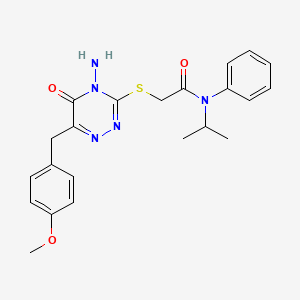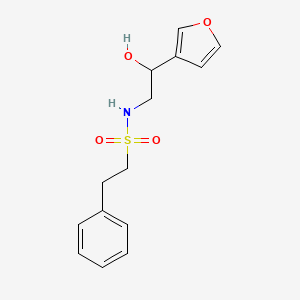
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride”, also known as BMPS, is a chemical compound that belongs to the class of sulfonyl chlorides. It is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives like BMPS often involves the use of strong bases or catalysts . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of BMPS is represented by the InChI code1S/C4H4BrClN2O2S/c1-8-4 (11 (6,9)10)3 (5)2-7-8/h2H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. Chemical Reactions Analysis
BMPS, like other pyrazole derivatives, can undergo various chemical reactions. For instance, it can react with titanium tetrachloride to afford binary adducts . It can also participate in a radical addition followed by intramolecular cyclization to afford the important pyrazole skeleton .Physical And Chemical Properties Analysis
BMPS has a molecular weight of 259.51 . The compound is likely to be a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Synthesis of Heterocyclic Compounds : A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the treatment of 3-methyl 1-phenyl-5-amino pyrazole with various compounds, resulting in the synthesis of sulfonamide, f, g -unsaturated ketones, semicarbazones, thiosemicarbazones, and other pyrazoles. These compounds are significant in pharmaceutical chemistry due to their potential biological activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalysis and Reaction Studies
- Catalysis in Tandem Reactions : The work by Moosavi‐Zare et al. (2013) demonstrated the use of a novel ionic liquid in catalyzing tandem Knoevenagel–Michael reactions. This is relevant in synthetic organic chemistry for constructing complex molecular structures efficiently (Moosavi‐Zare et al., 2013).
- Synthesis of Sulfonamides and Sulfonyl Fluorides : Tucker, Chenard, and Young (2015) developed a method for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of sulfur-functionalized compounds in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Medicinal Chemistry and Biological Activity
- Antimicrobial Activity : The study by Shah et al. (2014) on Azetidin-2-one based Phenyl Sulfonyl Pyrazoline derivatives, synthesized from similar compounds, showed potential antimicrobial properties, highlighting the importance of pyrazole derivatives in drug discovery (Shah et al., 2014).
- Corrosion Inhibition : In a study by Babić-Samardžija et al. (2005), heterocyclic diazoles including pyrazole derivatives were investigated as corrosion inhibitors, showing the application of these compounds in industrial chemistry (Babić-Samardžija et al., 2005).
Advanced Synthesis Techniques
- Novel Synthesis Methods : The research by Zhu et al. (2014) on the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone illustrates innovative strategies in synthesizing complex pyrazole structures (Zhu et al., 2014).
Safety and Hazards
Orientations Futures
The future directions for BMPS and other pyrazole derivatives could involve further exploration of their synthesis methods and potential applications in pharmaceuticals and biologically active compounds . Their potential interactions with biological targets could also be a focus of future research .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Bromopyrazoles are known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling . In these reactions, the bromine atom on the pyrazole ring can be replaced by other groups, allowing the compound to interact with its targets in a specific manner .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes, depending on their specific substitutions and targets .
Pharmacokinetics
The compound’s bioavailability would depend on these properties, which are influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, depending on their specific substitutions and targets .
Action Environment
The action, efficacy, and stability of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms .
Propriétés
IUPAC Name |
4-bromo-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOBUYXVWCWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)
![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)

![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)
![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)
![1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445313.png)

